molecular formula C19H23NO2 B12302460 Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate

Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate

Cat. No.: B12302460
M. Wt: 297.4 g/mol
InChI Key: GCLFPMGGNCHIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a biphenyl group, which is a common structural motif in organic chemistry due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate typically involves the reaction of 1,1’-biphenyl-4-yl ethylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active amine, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar ester structure but with a pyridine ring instead of a biphenyl group.

    Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Contains a chlorophenyl group instead of a biphenyl group.

Uniqueness

Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate is unique due to its biphenyl group, which provides enhanced stability and potential for π-π interactions. This makes it particularly useful in applications where such interactions are beneficial, such as in the design of new pharmaceuticals or materials.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-[2-(4-phenylphenyl)ethylamino]propanoate

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)13-15-20-14-12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,20H,2,12-15H2,1H3

InChI Key

GCLFPMGGNCHIID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.